molecular formula C21H13ClF2N2O3S B12929027 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide CAS No. 918493-42-2

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide

Cat. No.: B12929027
CAS No.: 918493-42-2
M. Wt: 446.9 g/mol
InChI Key: LNJCNOXRSGGYEI-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, a chloro-substituted indole ring, and a difluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, chlorination, and amide formation. One common synthetic route is as follows:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The sulfonylated indole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Amide Formation: Finally, the chlorinated sulfonyl indole reacts with 2,4-difluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-2,4-difluorobenzamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2,4-difluorobenzamide: Contains a bromo substituent instead of chloro, potentially altering its chemical properties.

    N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2,4-difluorobenzamide: Features a methyl group, which may influence its steric and electronic properties.

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide is unique due to the presence of both chloro and difluorobenzamide groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

918493-42-2

Molecular Formula

C21H13ClF2N2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide

InChI

InChI=1S/C21H13ClF2N2O3S/c22-12-6-9-18-16(10-12)19(30(28,29)14-4-2-1-3-5-14)20(25-18)26-21(27)15-8-7-13(23)11-17(15)24/h1-11,25H,(H,26,27)

InChI Key

LNJCNOXRSGGYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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